3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound also features a cyclopropyl group, which adds to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at a controlled temperature. The cyclopropyl group is introduced through cyclopropanation reactions involving cyclopropylcarbinol and appropriate reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Deprotected amino acids.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)phenylboronic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- 3-((tert-Butoxycarbonyl)amino)methylbenzoic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of molecules with specific structural and functional characteristics.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
QFPLQZXGVHBORP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)C(=O)O |
Origin of Product |
United States |
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